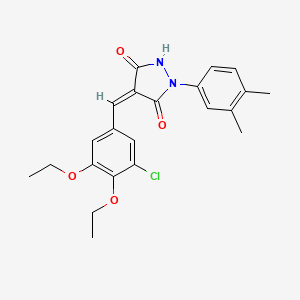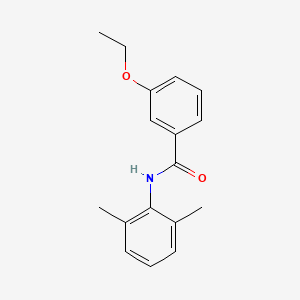![molecular formula C19H14BrN3O3S B3674513 N-[3-({[(2-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B3674513.png)
N-[3-({[(2-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide
Overview
Description
N-[3-({[(2-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide, commonly known as BBF 2066, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of cancer research. BBF 2066 is a small molecule inhibitor that targets the protein known as heat shock protein 90 (Hsp90), which is known to play a crucial role in the growth and survival of cancer cells.
Mechanism of Action
BBF 2066 targets the ATP-binding site of N-[3-({[(2-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide, which is essential for its chaperone activity. By inhibiting the activity of this compound, BBF 2066 leads to the degradation of client proteins that are essential for cancer cell survival. This results in the induction of apoptosis and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
BBF 2066 has been shown to induce apoptosis and inhibit the growth of cancer cells both in vitro and in vivo. In addition, BBF 2066 has been shown to inhibit angiogenesis, which is essential for the growth and spread of cancer cells. BBF 2066 has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.
Advantages and Limitations for Lab Experiments
One of the significant advantages of BBF 2066 is its specificity towards N-[3-({[(2-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide, making it an attractive target for cancer therapy. However, one of the limitations of BBF 2066 is its low solubility, which can make it challenging to administer in vivo. In addition, BBF 2066 has not yet been tested in clinical trials, and its safety and efficacy in humans are yet to be determined.
Future Directions
There are several future directions for the research on BBF 2066. One of the potential areas of research is the development of more potent and selective inhibitors of N-[3-({[(2-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide. In addition, the combination of BBF 2066 with other chemotherapeutic agents could be explored further to enhance its efficacy. The safety and efficacy of BBF 2066 in humans need to be evaluated further, and clinical trials are required to determine its potential as a cancer therapy. Overall, the research on BBF 2066 holds significant promise for the development of novel cancer therapies.
Scientific Research Applications
BBF 2066 has been extensively studied for its potential applications in cancer research. N-[3-({[(2-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide is known to play a critical role in the growth and survival of cancer cells, making it an attractive target for cancer therapy. BBF 2066 has been shown to inhibit the activity of this compound, leading to the degradation of client proteins that are essential for cancer cell survival. Several studies have demonstrated the efficacy of BBF 2066 in inhibiting the growth of cancer cells both in vitro and in vivo.
Properties
IUPAC Name |
N-[3-[(2-bromobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O3S/c20-15-8-2-1-7-14(15)17(24)23-19(27)22-13-6-3-5-12(11-13)21-18(25)16-9-4-10-26-16/h1-11H,(H,21,25)(H2,22,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENMSOHVEKWSLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3674431.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B3674452.png)
![2-methyl-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B3674453.png)

![3-bromo-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B3674458.png)
![4-methoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3674461.png)

![2-chloro-4-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B3674479.png)

![N~2~-(4-isopropylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3674482.png)
![N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B3674492.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B3674499.png)
![N-[4-(4-chlorophenoxy)phenyl]-4-methoxybenzamide](/img/structure/B3674502.png)
![methyl 2-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate](/img/structure/B3674510.png)
